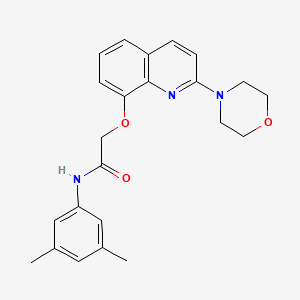

![molecular formula C22H20N2O4S B2668429 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 866157-28-0](/img/structure/B2668429.png)

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H17BrN2O4S . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin ring system at its core. This core is substituted with an acetyl group at the 10-position and a 4-methylbenzenesulfonamide group at the 2-position .Applications De Recherche Scientifique

Enzyme Inhibition and Drug Development

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide has been explored in the development of enzyme inhibitors, particularly as carbonic anhydrase inhibitors. These inhibitors are crucial in therapeutic applications, including treating glaucoma, neurological disorders, and certain types of tumors. A study by Sapegin et al. (2018) demonstrates that primary sulfonamide functionality in such compounds enables the construction of [1,4]oxazepine rings, acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).

Antimicrobial and Antiproliferative Properties

Research has shown that derivatives of this compound possess significant antimicrobial and antiproliferative activities. A study by Abd El-Gilil (2019) found that certain derivatives displayed potent cytotoxic activity against human cell lines, including lung and liver carcinoma cells, and exhibited significant antimicrobial activity (Abd El-Gilil, 2019).

Catalytic Reactions and Synthesis

The compound is also relevant in catalytic reactions, particularly in the synthesis of chiral derivatives. Munck et al. (2017) reported its use in the catalytic enantioselective aza-Reformatsky reaction, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This process is important in the production of pharmaceuticals and fine chemicals (Munck et al., 2017).

Heterocyclic Compound Synthesis

Furthermore, its derivatives are used in synthesizing various heterocyclic compounds. Kumar et al. (2007) illustrated its use in efficiently synthesizing dibenzoxepino-fused heterocycles, which are valuable in medicinal chemistry (Kumar et al., 2007).

Antiinflammatory Properties

Research has also explored its antiinflammatory properties. Ackrell et al. (1978) synthesized derivatives that showed high antiinflammatory activity and a low gastric irritation liability, suggesting potential therapeutic applications in treating inflammation (Ackrell et al., 1978).

Propriétés

IUPAC Name |

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-7-10-19(11-8-15)29(26,27)23-18-9-12-21-17(13-18)14-24(16(2)25)20-5-3-4-6-22(20)28-21/h3-13,23H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBXAUQCPJUDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2668350.png)

![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2668354.png)

![N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2668358.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2668360.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2668364.png)

![5-(2-Chlorophenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2668366.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2668368.png)